

Spectroscopic Profile of Aloinoside B: A Technical Guide

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Compound of Interest

Compound Name: Aloinoside B

Cat. No.: B3060907

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Aloinoside B**, a naturally occurring anthrone C-glycoside found in various Aloe species. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings. All data is sourced from the peer-reviewed publication, "Isolation of **Aloinoside B** and Metabolism by Rat Intestinal Bacteria" by Gao et al. in *Pharmaceutical Biology* (2004).^[1]

Chemical Structure and Properties

- Systematic Name: (10R)-1,8-dihydroxy-10-β-D-glucopyranosyl-3-(hydroxymethyl)-9(10H)-anthracenone-11-O-α-L-rhamnopyranoside
- Molecular Formula: C₂₇H₃₂O₁₃^[1]
- Molecular Weight: 564.54 g/mol
- Appearance: Yellowish powder^[1]
- Melting Point: 223–225 °C^[1]

Spectroscopic Data

The structural elucidation of **Aloinoside B** was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For **Aloinoside B**, both ^1H and ^{13}C NMR data have been reported.[1]

Table 1: ^{13}C NMR Spectral Data for **Aloinoside B** (in DMSO- d_6 , 75 MHz)[1]

Carbon Atom	Chemical Shift (δ , ppm)
1	161.07
2	115.55
3	145.98
4	113.55
4a	143.01
5	117.89
6	134.87
7	123.86
8	160.43
8a	114.78
9	191.68
10	44.13
10a	134.02
3-CH ₂	67.14
Glucose Moiety	
1'	99.70
2'	73.11
3'	77.94
4'	70.02
5'	80.89
6'	61.45
Rhamnose Moiety	
1''	99.92

2"	70.28
3"	70.52
4"	71.74
5"	68.32
6"	17.96

Table 2: ¹H NMR Spectral Data for **Aloinoside B** (in DMSO-d₆, 300 MHz)[1]

Proton(s)	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
2-H	7.05	s	
4-H	7.18	s	
5-H	7.63	d	7.5
6-H	7.55	t	7.8
7-H	7.22	d	8.1
10-H	4.60	s	
3-CH ₂	4.49	s	
Glucose Moiety			
1'-H	4.05	d	8.7
2'-5'-H	3.0-3.5	m	
6'-H	3.5-3.8	m	
Rhamnose Moiety			
1''-H	4.88	s	
2''-5''-H	3.0-3.5	m	
6''-H ₃	1.02	d	6.0

Infrared (IR) Spectroscopy

The IR spectrum of **Aloinoside B** provides information about the functional groups present in the molecule.[\[1\]](#)

Table 3: IR Absorption Bands for **Aloinoside B** (KBr disc)[\[1\]](#)

Wavenumber (cm ⁻¹)	Assignment
3516, 3216	O-H stretching (hydroxyl groups)
2937	C-H stretching (aliphatic)
1636, 1618	C=O stretching (anthrone carbonyl), C=C stretching (aromatic)
1487, 1456	C-C stretching (in-ring)
1276	C-O stretching (aryl ether)
1035, 1003	C-O stretching (glycosidic bonds)

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) was used to determine the molecular weight of **Aloinoside B**.[\[1\]](#)

Table 4: Mass Spectrometry Data for **Aloinoside B**[\[1\]](#)

Ionization Mode	Mass-to-Charge Ratio (m/z)	Interpretation
ESI- (Negative Ion Mode)	563	[M-H] ⁻

Experimental Protocols

The following are summaries of the experimental protocols used to obtain the spectroscopic data.

NMR Spectroscopy

- Instrument: Bruker ARX-300 spectrometer.[\[1\]](#)
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).[\[1\]](#)
- Internal Standard: Tetramethylsilane (TMS).[\[1\]](#)
- Experiments: ¹H NMR, ¹³C NMR, ¹H-¹H COSY, HMQC, and HMBC experiments were conducted to establish the structure and assign all proton and carbon signals.[\[1\]](#)

IR Spectroscopy

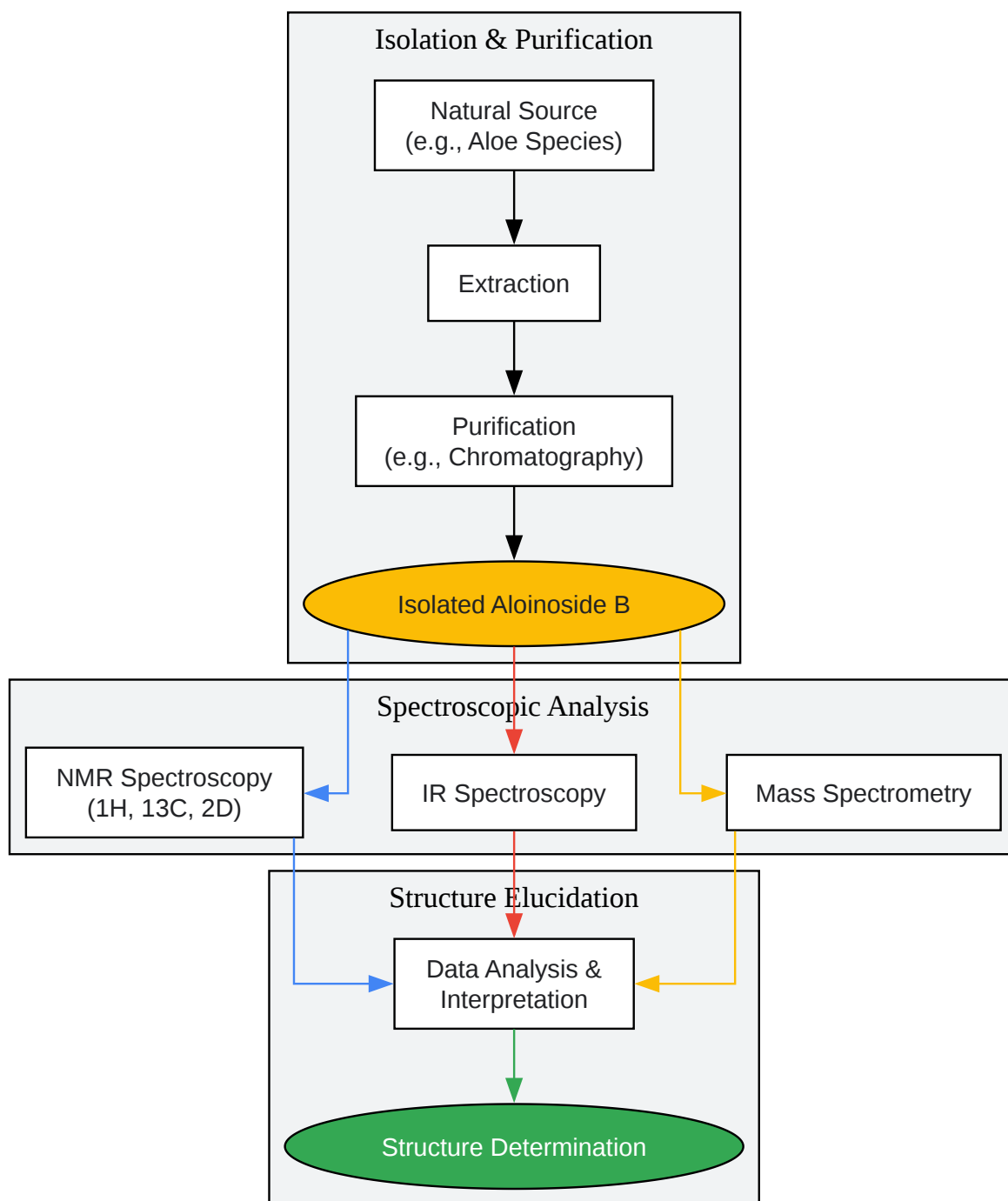
- Instrument: Shimadzu spectrometer.[\[1\]](#)
- Sample Preparation: The sample was prepared as a potassium bromide (KBr) disc.[\[1\]](#)

Mass Spectrometry

- Instrument: Finnigan TSQ triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[\[1\]](#)
- Ionization Mode: Negative ion mode.[\[1\]](#)
- Spray Voltage: 4.5 kV.[\[1\]](#)

Workflow Visualization

The general workflow for the spectroscopic analysis of a natural product like **Aloinoside B** is illustrated below.



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References

- 1. tandfonline.com [tandfonline.com]
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